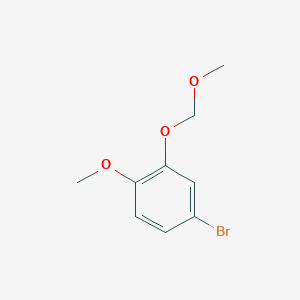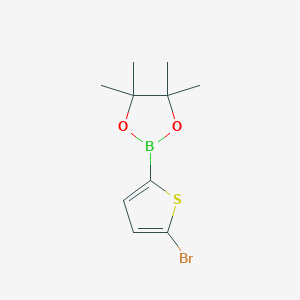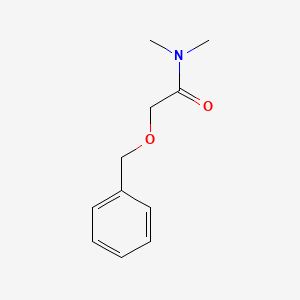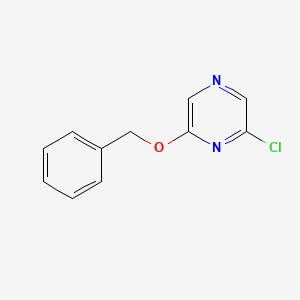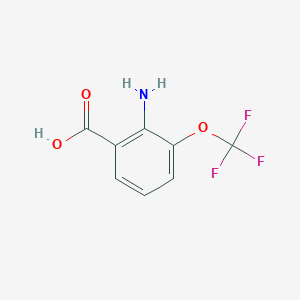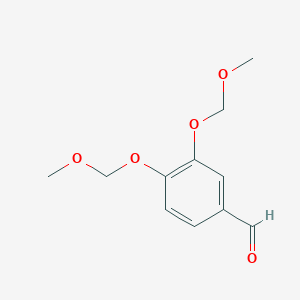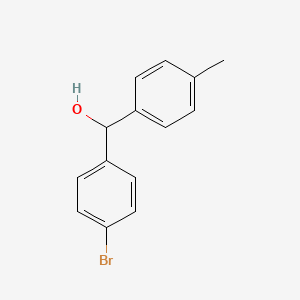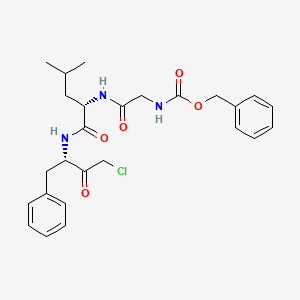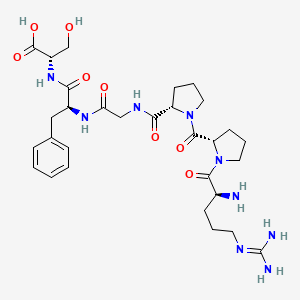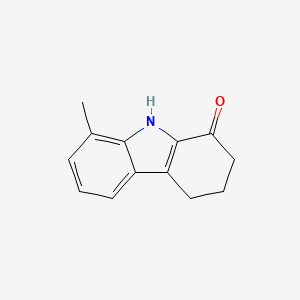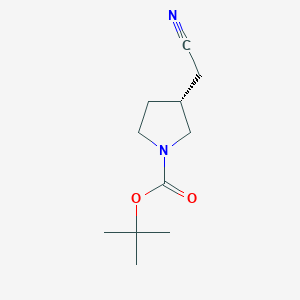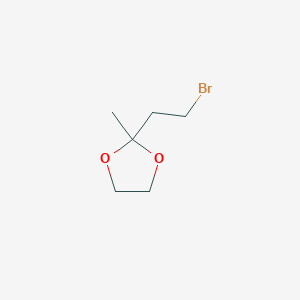
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
概述
描述
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a cyclic ether derivative with a dioxolane ring. It is commonly used as a building block in organic synthesis and the polymer industry. This compound is known for its versatility in various chemical reactions and its utility in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with a brominating agent. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{Br} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
化学反应分析
Types of Reactions: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to substitute the bromine atom with an azide group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the compound to form an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the compound to its ethyl derivative.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of ethyl derivatives
科学研究应用
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in the synthesis of various derivatives and in modifying the structure of target molecules .
相似化合物的比较
2-Bromoethylamine: Another brominated compound used in organic synthesis.
2-Bromoethanol: Utilized in selective reduction reactions and as a solvent.
(2-Bromoethyl)benzene: Used in the preparation of pharmaceuticals and as a flame retardant
Uniqueness: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclic ethers and other complex molecules .
属性
IUPAC Name |
2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPRRVCSGZARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473102 | |
| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37865-96-6 | |
| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?
A1: this compound acts as a valuable methyl vinyl ketone equivalent. [] Methyl vinyl ketone itself can be challenging to work with directly due to its reactivity. This compound provides a masked form that can be selectively revealed later in a synthetic sequence. This allows chemists to introduce the versatile building block of methyl vinyl ketone into more complex molecules in a controlled manner.
Q2: Can you describe an efficient method for preparing this compound?
A2: A two-step synthesis from 4-hydroxy-2-butanone has been reported to be highly effective: []
Q3: Are there stability concerns associated with this compound?
A3: Research indicates that even purified samples of this compound tend to contain trace amounts of the corresponding β-halo ketone. [] This impurity can release hydrogen bromide (HBr) over time, which can catalyze further decomposition of the compound. Therefore, it's recommended to store this compound at temperatures of 0°C or lower to maximize its shelf life.
Q4: What are the primary applications of this compound in organic synthesis?
A4: This compound serves as a versatile alkylating agent, enabling the introduction of a 3-ketobutyl group to a variety of nucleophiles. [] This is particularly useful in the synthesis of:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

